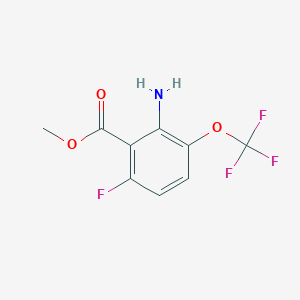
Methyl 2-amino-6-fluoro-3-(trifluoromethoxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-6-fluoro-3-(trifluoromethoxy)benzoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a trifluoromethoxy group (-OCF₃), an amino group (-NH₂), and a fluorine atom attached to the benzene ring. The trifluoromethoxy group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-6-fluoro-3-(trifluoromethoxy)benzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, methyl 2-fluoro-3-(trifluoromethoxy)benzoate, undergoes nitration to introduce a nitro group at the 6-position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-amino-6-fluoro-3-(trifluoromethoxy)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the amino group.
Coupling Reactions: The trifluoromethoxy group can participate in coupling reactions such as Suzuki-Miyaura coupling, where it can form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Reducing Agents: Palladium on carbon (Pd/C) with hydrogen gas (H₂) for the reduction of nitro groups.
Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) for oxidation reactions.
Coupling Reagents: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
Methyl 2-amino-6-fluoro-3-(trifluoromethoxy)benzoate has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: It is used in studies investigating the effects of trifluoromethoxy-substituted compounds on biological systems.
Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of methyl 2-amino-6-fluoro-3-(trifluoromethoxy)benzoate involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors by increasing its lipophilicity and electron-withdrawing properties. This can lead to the modulation of biological pathways, such as inhibition of voltage-dependent sodium channels or interaction with neurotransmitter receptors.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-amino-6-(trifluoromethoxy)benzoate: Similar structure but lacks the fluorine atom.
2-Amino-6-(trifluoromethoxy)benzoxazole: Contains a benzoxazole ring instead of a benzoate ester.
2-Fluoro-3-(trifluoromethyl)aniline: Similar trifluoromethyl group but lacks the ester functionality.
Uniqueness
Methyl 2-amino-6-fluoro-3-(trifluoromethoxy)benzoate is unique due to the combination of its trifluoromethoxy group, amino group, and fluorine atom. This combination imparts distinct electronic and steric properties, making it a valuable compound in various research applications.
Propiedades
Fórmula molecular |
C9H7F4NO3 |
|---|---|
Peso molecular |
253.15 g/mol |
Nombre IUPAC |
methyl 2-amino-6-fluoro-3-(trifluoromethoxy)benzoate |
InChI |
InChI=1S/C9H7F4NO3/c1-16-8(15)6-4(10)2-3-5(7(6)14)17-9(11,12)13/h2-3H,14H2,1H3 |
Clave InChI |
UTUATSJBDLFOOY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CC(=C1N)OC(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl)acetic acid](/img/structure/B13477644.png)
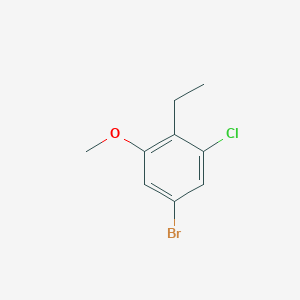
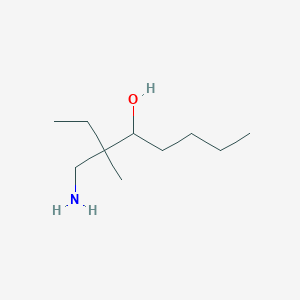
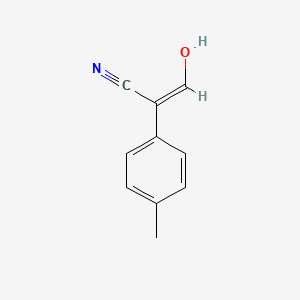
![4-Bromo-1-[(2-chlorophenyl)methoxy]-2-(methylsulfanyl)benzene](/img/structure/B13477670.png)
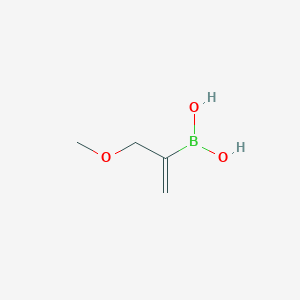
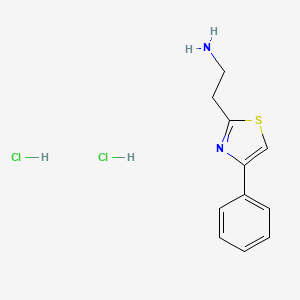
![Methyl 4-[(4-methylpiperazin-1-yl)methyl]bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13477686.png)
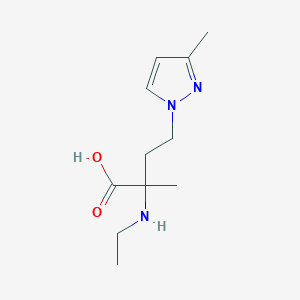
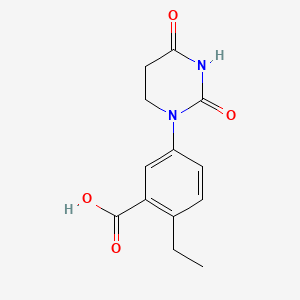
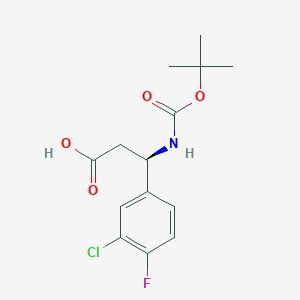
![Tert-butyl 4-[(oxetan-3-yl)amino]benzoate](/img/structure/B13477715.png)
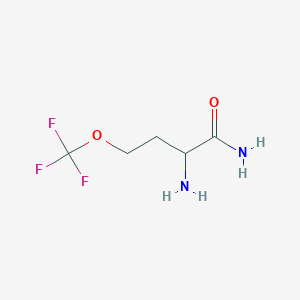
![1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane](/img/structure/B13477717.png)
